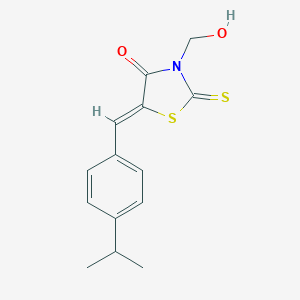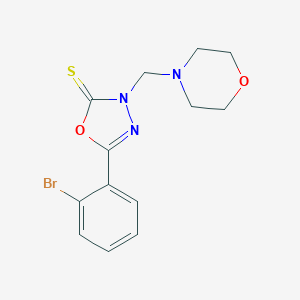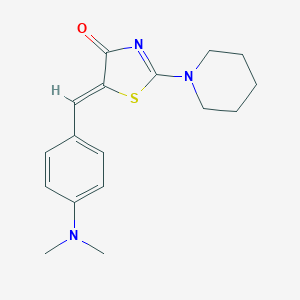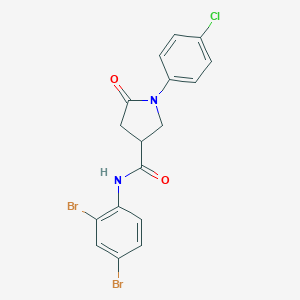
5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-ethyl-6-methyl-2-quinolinylidene)-1,3-dimethyl-2-sulfanylidene-4-imidazolidinone is a member of quinolines.
Scientific Research Applications
Antibacterial and Antifungal Activities
A study by Ammar et al. (2016) synthesized various 5-imino-4-thioxo-2-imidazolidinone derivatives, showing significant antibacterial and antifungal activities. These derivatives were created from N-arylcyanothioformamide derivatives and aryl isocyanates, leading to a variety of substituted imidazole compounds (Ammar et al., 2016).
Mosquito Larvicidal Activity
Rajanarendar et al. (2010) synthesized a series of compounds including 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones, demonstrating good antibacterial, antifungal, and mosquito larvicidal activities (Rajanarendar et al., 2010).
Potential Drug for Depression and Anxiety
Cimarosti et al. (2011) identified 1-(3-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone as a potential drug for treating depression and anxiety. The study focused on manufacturing route selection and process research studies (Cimarosti et al., 2011).
Antimicrobial Agents
Patel et al. (2012) synthesized thiazolidinone derivatives with antimicrobial activity against various bacteria and fungi. These compounds were synthesized from key intermediates and evaluated for their effectiveness (Patel et al., 2012).
Synthesis of Novel Compounds
Several studies focused on synthesizing novel compounds with potential biological activities. For instance, Stanovnik et al. (2002) and Kornicka et al. (2004) explored the synthesis of various derivatives, studying their potential applications and reactivities (Stanovnik et al., 2002); (Kornicka et al., 2004).
Antineoplastic Properties
Markosyan et al. (2014) investigated the antineoplastic properties of 3-substituted 5,5-dimethylbenzo[h]Quinazolin-4(3H)-Ones, contributing to the field of cancer research (Markosyan et al., 2014).
properties
Molecular Formula |
C17H19N3OS |
|---|---|
Molecular Weight |
313.4g/mol |
IUPAC Name |
(5E)-5-(1-ethyl-6-methylquinolin-2-ylidene)-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H19N3OS/c1-5-20-13-8-6-11(2)10-12(13)7-9-14(20)15-16(21)19(4)17(22)18(15)3/h6-10H,5H2,1-4H3/b15-14+ |
InChI Key |
HJBYUXZWKCKZLP-CCEZHUSRSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C/C1=C\3/C(=O)N(C(=S)N3C)C)C=C(C=C2)C |
SMILES |
CCN1C2=C(C=CC1=C3C(=O)N(C(=S)N3C)C)C=C(C=C2)C |
Canonical SMILES |
CCN1C2=C(C=CC1=C3C(=O)N(C(=S)N3C)C)C=C(C=C2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B413831.png)




![O-{4-[(4-methoxyanilino)carbonyl]phenyl} methyl(2-naphthyl)thiocarbamate](/img/structure/B413836.png)


![O-[4-(anilinocarbonyl)phenyl] 4-morpholinecarbothioate](/img/structure/B413841.png)

![O-{4-[(4-methoxyanilino)carbonyl]phenyl} benzyl(propyl)thiocarbamate](/img/structure/B413844.png)
![O-{4-[(2-bromoanilino)carbonyl]phenyl} allyl(phenyl)thiocarbamate](/img/structure/B413848.png)
![2-(3,4-Dichloroanilino)-4-[4-({4-nitrobenzyl}oxy)phenyl]-1,3-thiazole](/img/structure/B413849.png)
![2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B413850.png)